molecular formula C12H15N3O2 B2405157 1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 2309468-51-5

1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2405157
CAS No.: 2309468-51-5
M. Wt: 233.271
InChI Key: WECJIZTWHCBWCY-UHFFFAOYSA-N
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Description

1,6-Diethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 2309468-51-5 . It has a molecular weight of 233.27 . It is usually in powder form .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1,6-Diethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . The InChI Code for this compound is 1S/C12H15N3O2/c1-4-8-6-9 (12 (16)17)10-7 (3)14-15 (5-2)11 (10)13-8/h6H,4-5H2,1-3H3, (H,16,17) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 233.27 . It is usually in powder form .

Scientific Research Applications

  • The synthesis of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters, showing high affinity and selectivity toward the A1 receptor subtype, indicating their potential for targeting specific adenosine receptors in medicinal chemistry (Manetti et al., 2005).
  • Development of convenient synthesis approaches for 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, which are considered promising biologically active scaffolds (Yakovenko & Vovk, 2021).
  • Synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives, demonstrating the precursor's versatility in constructing complex heterocyclic structures (Aly, 2006).

Molecular Docking and Biological Potential

Research also delves into the binding affinities and potential biological applications of compounds synthesized from 1,6-Diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid, with a focus on understanding their interactions at the molecular level:

  • Studies involving molecular docking to analyze the binding energies and affinities of synthesized pyridine and fused pyridine derivatives, revealing moderate to good binding energies, indicating their potential in drug design and biological applications (Flefel et al., 2018).

Supramolecular Chemistry and Crystal Engineering

Research in supramolecular chemistry and crystal engineering examines the intermolecular interactions and crystal structures of compounds related to this compound, exploring their potential in designing new materials with desired properties:

  • Analysis of X-ray crystal structures to examine the occurrence of supramolecular synthons in heterocyclic acids, contributing to the understanding of crystal engineering strategies (Vishweshwar et al., 2002).

Safety and Hazards

The safety information available indicates that this compound should be handled with caution . The specific hazard statements and precautionary statements are not provided in the search results .

Properties

IUPAC Name

1,6-diethyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-4-8-6-9(12(16)17)10-7(3)14-15(5-2)11(10)13-8/h6H,4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECJIZTWHCBWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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